1H-Imidazole, 2-(phenoxymethyl)-4-[4-(phenylthio)phenyl]-
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Overview
Description
1H-Imidazole, 2-(phenoxymethyl)-4-[4-(phenylthio)phenyl]- is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 2-(phenoxymethyl)-4-[4-(phenylthio)phenyl]- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Imidazole Ring: Starting from simple precursors like glyoxal, ammonia, and formaldehyde, the imidazole ring can be constructed through a Debus-Radziszewski reaction.
Introduction of Phenoxymethyl Group: This step may involve the reaction of the imidazole intermediate with a phenoxymethyl halide under basic conditions.
Attachment of Phenylthio Group: The final step could involve the nucleophilic substitution of a halogenated imidazole derivative with a thiophenol compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 2-(phenoxymethyl)-4-[4-(phenylthio)phenyl]- can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines, halides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydroimidazoles.
Substitution Products: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2-(phenoxymethyl)-4-[4-(phenylthio)phenyl]- depends on its interaction with specific molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with biological receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 2-methyl-4-phenyl: Lacks the phenoxymethyl and phenylthio groups.
1H-Imidazole, 2-(phenoxymethyl)-4-methyl: Contains a methyl group instead of the phenylthio group.
1H-Imidazole, 2-(phenoxymethyl)-4-(4-methylphenyl): Contains a methyl-substituted phenyl group.
Properties
CAS No. |
799841-68-2 |
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Molecular Formula |
C22H18N2OS |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-(phenoxymethyl)-5-(4-phenylsulfanylphenyl)-1H-imidazole |
InChI |
InChI=1S/C22H18N2OS/c1-3-7-18(8-4-1)25-16-22-23-15-21(24-22)17-11-13-20(14-12-17)26-19-9-5-2-6-10-19/h1-15H,16H2,(H,23,24) |
InChI Key |
VUMYTKXSXJWGNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC=C(N2)C3=CC=C(C=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
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